

Structural differences between Nimbin and 6-Desacetylnimbin

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Compound of Interest

Compound Name: 6-Desacetylnimbin

CAS No.: 18609-16-0

Cat. No.: B119172

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Executive Summary

This technical guide dissects the structural and functional distinctions between Nimbin and its deacetylated derivative, **6-Desacetylnimbin**. Both are tetranortriterpenoids (limonoids) isolated from *Azadirachta indica* (Neem), yet they exhibit distinct physicochemical behaviors and pharmacological profiles.

The core differentiator is the substituent at the C-6 position: Nimbin possesses an acetoxy group (-OAc), whereas **6-Desacetylnimbin** possesses a free hydroxyl group (-OH).[1] This single modification alters the molecule's polarity, hydrogen-bond donor capability, and steric profile, significantly impacting solubility, metabolic stability, and ligand-target binding affinity.

Structural & Stereochemical Analysis

Both compounds share the classical ring-C-seco-tetranortriterpenoid skeleton.[2] The structural integrity of the A, B, and D rings remains conserved, as does the furan ring at C-17.

The C-6 Transformation

- Nimbin (C₃₀H₃₆O₉): The C-6 position is esterified. This acetoxy group acts as a hydrogen bond acceptor but lacks donor capability. It introduces steric bulk, potentially shielding the B-ring from metabolic attack or specific enzymatic interactions.

- **6-Desacetylnimbin** (C₂₈H₃₄O₉): Hydrolysis of the ester yields a secondary alcohol at C-6. This introduces a Hydrogen Bond Donor (HBD) site, increasing the molecule's Topological Polar Surface Area (TPSA) and water solubility.

Stereochemical Implications

The stereochemistry at C-6 is generally conserved as 6 α during mild hydrolysis. However, the removal of the acetyl group reduces steric hindrance around the C-5/C-6 bond, potentially allowing for greater conformational flexibility in the B-ring, which can alter binding kinetics in protein pockets (e.g., Ecdysone 20-monooxygenase inhibition).

Physicochemical Profiling

The following table contrasts the fundamental properties critical for formulation and assay development.

Property	Nimbin	6-Desacetylnimbin	Implications
Formula	C ₃₀ H ₃₆ O ₉	C ₂₈ H ₃₄ O ₉	Loss of C ₂ H ₂ O (Acetyl moiety)
Mol. Weight	540.6 g/mol	~498.6 g/mol	6-Desacetylnimbin is lighter, affecting mass spec signals.
C-6 Substituent	Acetate (-OAc)	Hydroxyl (-OH)	Major polarity shift.
H-Bond Donors	0	1	6-Desacetylnimbin has higher aqueous solubility potential.
LogP (Est.)	~3.5 - 4.0	~2.5 - 3.0	Nimbin is more lipophilic; better membrane permeability.
Solubility	CHCl ₃ , EtOAc, MeOH	MeOH, EtOH, DMSO	6-Desacetylnimbin is less soluble in non-polar solvents (Hexane).

Spectroscopic Identification (NMR Diagnostics)

Accurate differentiation requires Nuclear Magnetic Resonance (NMR).[6] The absence of the acetyl signal is the primary diagnostic marker.

Comparative NMR Data (400 MHz, CDCl₃)

Position/Group	Nimbin ¹ H δ (ppm)	6-Desacetylnimbin ¹ H δ (ppm)	Mechanistic Explanation
-OAc Methyl	~2.05 (s, 3H)	Absent	Diagnostic singlet of the acetate methyl group.
H-6	~5.21 (dd)	~3.80 - 4.10 (m)	Shielding Effect: In Nimbin, the ester group is electron-withdrawing (deshielding). In the deacetyl derivative, the proton shifts upfield.[4]
H-5	~3.71 (d)	~3.60 (d)	Slight shift due to proximity to C-6 change.

Validation Check: If your ¹H-NMR spectrum shows a singlet at ~2.0 ppm integrating to 3 protons, your sample contains Nimbin. If this peak is absent and the H-6 multiplet has shifted upfield to the 3.8–4.1 ppm region, you have successfully isolated or synthesized **6-Desacetylnimbin**.

Experimental Protocols

Biosynthetic Relationship & Chemical Conversion

While both occur naturally, **6-Desacetylnimbin** is often less abundant. Chemical conversion via selective deacetylation is the standard for generating high-purity standards.



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Figure 1: Mechanistic pathway for the conversion of Nimbin to **6-Desacetylnimbin**.^[5]

Protocol: Microwave-Assisted Selective Deacetylation

Standard hydrolysis (NaOH/MeOH) can be harsh, potentially opening the lactone or furan rings. The following protocol uses ethylenediamine for chemoselectivity.

Reagents:

- Nimbin (Pure isolate)^[5]
- Ethylenediamine (Reagent grade)
- Methanol (Anhydrous)

Workflow:

- Dissolution: Dissolve 100 mg of Nimbin in 5 mL of Methanol.
- Reagent Addition: Add 0.5 mL of Ethylenediamine.
- Reaction: Place in a microwave synthesis reactor. Irradiate at 300W for 2–4 minutes (monitor via TLC).
 - Note: If using conventional heating, reflux for 45–60 minutes.
- Quenching: Pour reaction mixture into ice-cold water (20 mL).
- Extraction: Extract with Ethyl Acetate (3 x 15 mL).
- Purification: Wash organic layer with dilute HCl (to remove excess amine), then brine. Dry over Na₂SO₄ and concentrate.

- Validation: Confirm product via TLC (mobile phase Hexane:EtOAc 6:4). **6-Desacetylnimbin** will have a lower R_f value than Nimbin.

Pharmacological Implications (SAR)

The structural change at C-6 dictates the biological application.

- Antifeedant Activity (Insecticidal):
 - Observation: **6-Desacetylnimbin** often exhibits higher antifeedant activity against pests like *Spodoptera litura* compared to Nimbin.
 - Mechanism: The free hydroxyl group likely enhances binding affinity to gustatory receptors in insects via hydrogen bonding, which the acetylated Nimbin cannot perform.
- Antiviral Potency (Dengue/Viral Envelope Proteins):
 - Observation: In silico docking studies suggest Nimbin may have superior binding energy to certain viral envelope proteins compared to more polar derivatives.
 - Mechanism: The hydrophobic acetoxy group may fit better into lipophilic pockets of viral proteins, whereas the polarity of **6-Desacetylnimbin** could incur a desolvation penalty during binding.
- Cytotoxicity:
 - Both compounds generally show lower cytotoxicity compared to Nimbolide. The lack of the α,β -unsaturated ketone system in the A-ring (present in Nimbolide but modified in Nimbin) renders them safer for non-oncology applications.

References

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